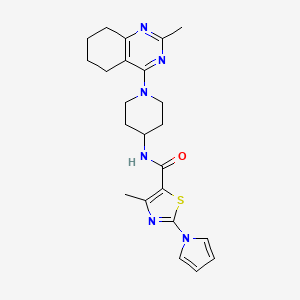
4-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C23H28N6OS and its molecular weight is 436.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (CAS Number: 2034346-82-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, anticancer properties, and enzyme inhibition capabilities.
Chemical Structure and Properties
The molecular formula of the compound is C23H28N6OS with a molecular weight of 436.6 g/mol. The structure features multiple pharmacophores that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N6OS |
| Molecular Weight | 436.6 g/mol |
| CAS Number | 2034346-82-0 |
Antibacterial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, a series of synthesized compounds based on thiazole and quinazoline derivatives were evaluated for their antibacterial efficacy against various strains of bacteria. The results showed that several derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that the thiazole moiety could enhance antibacterial properties through specific interactions with bacterial enzymes or membranes .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that derivatives of the thiazole class can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . For example, thiazolidine compounds were found to inhibit cell growth and induce apoptosis in HeLa cells by activating intrinsic and extrinsic apoptotic pathways .
Enzyme Inhibition
Molecular docking studies have provided insights into the compound's ability to inhibit key enzymes involved in cancer progression and bacterial metabolism. The compound has shown promising results in inhibiting dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes, which are critical targets for antibacterial and anticancer therapies . The binding interactions were characterized by favorable binding energies, indicating a strong affinity for these targets.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of thiazole derivatives revealed that one specific derivative exhibited an IC50 value of 10 µM against Staphylococcus aureus, demonstrating significant antibacterial potential. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of thiazole-based compounds, researchers reported that a related derivative induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis markers, confirming the compound's effectiveness in targeting cancer cells .
属性
IUPAC Name |
4-methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6OS/c1-15-20(31-23(24-15)29-11-5-6-12-29)22(30)27-17-9-13-28(14-10-17)21-18-7-3-4-8-19(18)25-16(2)26-21/h5-6,11-12,17H,3-4,7-10,13-14H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRNHOOBDZRULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(CC3)C4=NC(=NC5=C4CCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














